

Application Notes and Protocols: Pharmacokinetics of BAY1125976 in Animal Studies

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Compound of Interest		
Compound Name:	BAY1125976	
Cat. No.:	B605920	Get Quote

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Introduction

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2 kinases, crucial components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2] Preclinical animal models are essential for characterizing the pharmacokinetic profile of investigational drugs like **BAY1125976** to inform clinical development. These notes provide a summary of available data and generalized protocols for conducting pharmacokinetic studies of **BAY1125976** in animal models.

Data Presentation

While specific quantitative pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for **BAY1125976** in animal models are not readily available in the public domain in a consolidated tabular format, preclinical studies in mouse xenograft models have utilized oral (p.o.) dosing regimens.

Table 1: Dosing Information for **BAY1125976** in Mouse Xenograft Models

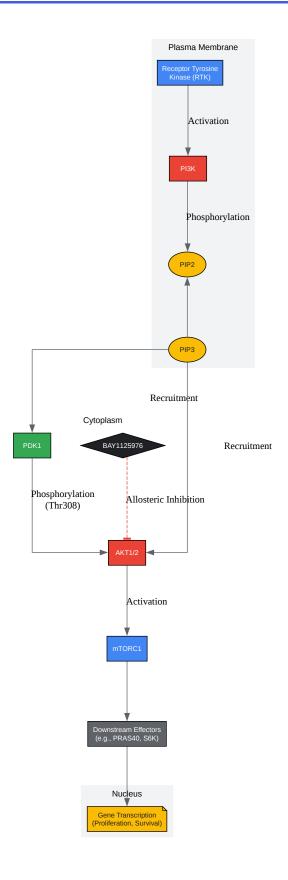


Animal Model	Tumor Model	Dosing Regimen	Reference
Nude Mice	KPL-4 (Breast Cancer)	25 mg/kg or 50 mg/kg, single oral dose	[1]
Nude Mice	MCF7 (Breast Cancer)	25 mg/kg or 50 mg/kg, daily oral administration	[3]
Nude Mice	HBCx-2 (Breast Cancer, PDX)	Not specified	[2]
Mice	LAPC-4 (Prostate Cancer)	Not specified	[2]
Mice	AXF 984 (Anal Cancer, PDX)	Not specified	[2]

Signaling Pathway

BAY1125976 targets the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for **BAY1125976**.





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.



Experimental Protocols

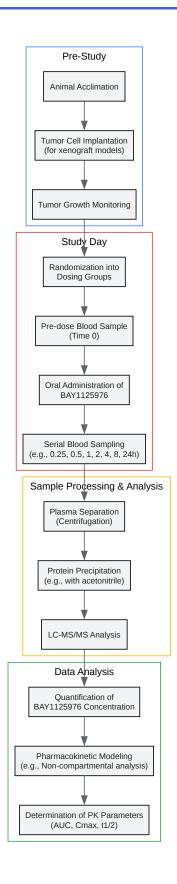
The following are generalized protocols for conducting a pharmacokinetic study of **BAY1125976** in a mouse xenograft model, based on common practices in the field.

Animal Model and Husbandry

- Species: Mouse
- Strain: Nude (e.g., NMRI nu/nu) or SCID mice are commonly used for xenograft studies.[2]
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
- Acclimation: Allow animals to acclimate for at least one week before the start of the study.
- Tumor Implantation: For xenograft models, tumor cells (e.g., KPL-4 breast cancer cells) are implanted subcutaneously.[1] Studies typically commence when tumors reach a specified volume.

Experimental Workflow for a Pharmacokinetic Study





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Caption: A typical experimental workflow for a pharmacokinetic study in mice.



Protocol for Oral Administration and Blood Sampling

Materials:

- BAY1125976
- Vehicle for formulation (e.g., PEG/water (60/40), pH 4.0)[1]
- · Oral gavage needles
- Microcentrifuge tubes containing anticoagulant (e.g., heparin)
- Capillary tubes or syringes for blood collection
- Centrifuge

Procedure:

- Formulation: Prepare the dosing solution of BAY1125976 in the appropriate vehicle on the day of dosing.
- Dosing: Administer a single oral dose of BAY1125976 to each mouse using a gavage needle. The volume should be based on the individual animal's body weight.
- Blood Sampling:
 - Collect a pre-dose blood sample (Time 0).
 - At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically 20-50 μL) via a suitable method such as tail vein, saphenous vein, or retro-orbital sinus puncture.
 - Place the collected blood into microcentrifuge tubes containing an anticoagulant.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.



 Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.

Protocol for Bioanalytical Method (LC-MS/MS)

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and selective quantification of **BAY1125976** in plasma samples.

Materials:

- Acetonitrile (ACN)
- · Formic acid
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- Analytical column (e.g., C18 reverse-phase)
- Internal standard (a stable isotope-labeled version of BAY1125976 is ideal)

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To a small volume of plasma (e.g., 20 μL), add a protein precipitation agent such as acetonitrile, typically in a 3:1 or 4:1 ratio. The acetonitrile should contain the internal standard at a known concentration.
 - Vortex the samples to ensure thorough mixing and complete protein precipitation.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:



- Inject the prepared sample onto the LC system.
- Use a reverse-phase C18 column for separation.
- Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Mass Spectrometric Detection:
 - Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - Monitor the specific mass-to-charge (m/z) transitions for BAY1125976 and the internal standard in Multiple Reaction Monitoring (MRM) mode.
- Quantification:
 - Generate a calibration curve using standard samples of BAY1125976 of known concentrations in blank plasma.
 - Determine the concentration of BAY1125976 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The provided information and protocols offer a framework for conducting and understanding the pharmacokinetic evaluation of **BAY1125976** in animal models. While detailed quantitative pharmacokinetic data from animal studies are not widely published, the available literature indicates that the compound has been evaluated in vivo using oral administration in various mouse xenograft models. The generalized protocols for in-life procedures and bioanalytical methods can be adapted to specifically support the preclinical development of this and other similar targeted therapies. Further investigation into proprietary or more recent publications may yield more specific pharmacokinetic parameters.

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